molecular formula C22H27N3O2 B11479659 N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide

N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11479659
M. Wt: 365.5 g/mol
InChI Key: TVDWGBZKABYHNM-UHFFFAOYSA-N
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Description

N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a synthetic organic compound with a complex structure It consists of a benzimidazole core linked to a phenoxybutyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxybutyl group or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core or the phenoxybutyl group.

    Reduction: Reduced forms of the benzimidazole core or the phenoxybutyl group.

    Substitution: Substituted derivatives with various functional groups replacing the halogen atoms.

Scientific Research Applications

N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The propanamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanamide moiety, in particular, may enhance its stability and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C22H27N3O2/c1-2-22(26)23-15-14-21-24-19-12-6-7-13-20(19)25(21)16-8-9-17-27-18-10-4-3-5-11-18/h3-7,10-13H,2,8-9,14-17H2,1H3,(H,23,26)

InChI Key

TVDWGBZKABYHNM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3

Origin of Product

United States

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